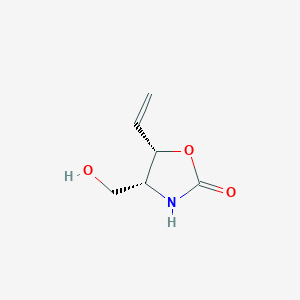

(4R,5S)-5-ethenyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4R,5S)-5-ethenyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its unique structure, which includes an ethenyl group and a hydroxymethyl group attached to an oxazolidinone ring. Oxazolidinones are a class of compounds known for their diverse applications in medicinal chemistry, particularly as antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-5-ethenyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of ®-glycidol with vinyl isocyanate under mild conditions to form the desired oxazolidinone ring. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-5-ethenyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The ethenyl group can be hydrogenated to an ethyl group using hydrogen gas and a palladium catalyst.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst at room temperature.

Substitution: Nucleophiles such as alkoxides or amines in the presence of a base like sodium hydride.

Major Products

Oxidation: (4R,5S)-5-ethenyl-4-carboxy-1,3-oxazolidin-2-one.

Reduction: (4R,5S)-5-ethyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one.

Substitution: Various substituted oxazolidinones depending on the nucleophile used.

Scientific Research Applications

(4R,5S)-5-ethenyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antibacterial properties, particularly against Gram-positive bacteria.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4R,5S)-5-ethenyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex and thus inhibiting protein synthesis. This action is similar to that of other oxazolidinone antibiotics.

Comparison with Similar Compounds

Similar Compounds

Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.

Tedizolid: A more potent oxazolidinone derivative with enhanced activity against resistant bacterial strains.

Cycloserine: A structural analog used as an antibiotic and in the treatment of tuberculosis.

Uniqueness

(4R,5S)-5-ethenyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ethenyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.

Biological Activity

(4R,5S)-5-ethenyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound primarily involves its interaction with various biological targets:

- Inhibition of Protein Synthesis : Similar to other oxazolidinones, this compound may inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This action disrupts the translation process, leading to bacterial cell death.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

- Anti-inflammatory Effects : There is emerging evidence that oxazolidinones can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

Therapeutic Applications

The potential applications of this compound include:

- Antibiotic Therapy : Given its antimicrobial properties, it may serve as a novel antibiotic agent against resistant bacterial infections.

- Cancer Treatment : Research suggests that compounds in the oxazolidinone class may exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

Case Studies

Several studies have investigated the biological activity of related oxazolidinones:

- Study on MRSA Inhibition : A study demonstrated that a derivative of this compound effectively inhibited MRSA growth in vitro. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics .

- Anti-inflammatory Response : In an animal model of inflammation, administration of an oxazolidinone derivative resulted in reduced levels of pro-inflammatory cytokines and improved clinical scores compared to control groups .

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Exhibited significant antibacterial activity against MRSA with an MIC of 0.25 µg/mL. |

| Study 2 | Showed reduction in inflammatory markers in a murine model after treatment with oxazolidinone derivatives. |

| Study 3 | Induced apoptosis in cancer cell lines through mitochondrial pathway activation. |

Properties

Molecular Formula |

C6H9NO3 |

|---|---|

Molecular Weight |

143.14 g/mol |

IUPAC Name |

(4R,5S)-5-ethenyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C6H9NO3/c1-2-5-4(3-8)7-6(9)10-5/h2,4-5,8H,1,3H2,(H,7,9)/t4-,5+/m1/s1 |

InChI Key |

BQBOIWRWDCJNHC-UHNVWZDZSA-N |

Isomeric SMILES |

C=C[C@H]1[C@H](NC(=O)O1)CO |

Canonical SMILES |

C=CC1C(NC(=O)O1)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.